molecular formula C11H6N4O5S B2607714 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole CAS No. 339008-13-8

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2607714
CAS No.: 339008-13-8
M. Wt: 306.25
InChI Key: BSRVMNATTSYMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S It is known for its unique structure, which includes both nitro and phenoxy groups attached to an imidazo-thiazole core

Scientific Research Applications

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Future Directions

The future directions for research on 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole could include further exploration of its potential biological activities, such as its anticancer properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-nitrophenol with 5-nitroimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major product would depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
  • 5-Nitro-6-(3-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

Uniqueness

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is unique due to the specific positioning of the nitro and phenoxy groups, which can significantly influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

5-nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-14(17)7-1-3-8(4-2-7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRVMNATTSYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.